molecular formula C8H15ClO3S B13247886 2-(Propan-2-yl)oxane-4-sulfonyl chloride

2-(Propan-2-yl)oxane-4-sulfonyl chloride

Cat. No.: B13247886
M. Wt: 226.72 g/mol
InChI Key: OWBFSTPOQHSMPP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yl)oxane-4-sulfonyl chloride typically involves the reaction of oxane derivatives with sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)oxane-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)oxane-4-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, such as amines and alcohols, to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Propan-2-yl)oxane-4-sulfonyl chloride is unique due to its oxane ring structure, which imparts specific reactivity and stability characteristics. This makes it particularly useful in applications where other sulfonyl chlorides may not be suitable .

Properties

Molecular Formula

C8H15ClO3S

Molecular Weight

226.72 g/mol

IUPAC Name

2-propan-2-yloxane-4-sulfonyl chloride

InChI

InChI=1S/C8H15ClO3S/c1-6(2)8-5-7(3-4-12-8)13(9,10)11/h6-8H,3-5H2,1-2H3

InChI Key

OWBFSTPOQHSMPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(CCO1)S(=O)(=O)Cl

Origin of Product

United States

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